molecular formula C11H9NO3 B13027619 Methyl 3-hydroxyquinoline-6-carboxylate

Methyl 3-hydroxyquinoline-6-carboxylate

Cat. No.: B13027619
M. Wt: 203.19 g/mol
InChI Key: MVYDCEOJZICNSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxyquinoline-6-carboxylate typically involves the esterification of 3-hydroxyquinoline-6-carboxylic acid. One common method includes the reaction of 3-hydroxyquinoline-6-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . This reaction results in the formation of the methyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxyquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to interfere with bacterial DNA synthesis. The compound may also inhibit certain enzymes involved in cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-hydroxyquinoline-6-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(13)6-12-10/h2-6,13H,1H3

InChI Key

MVYDCEOJZICNSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2C=C1)O

Origin of Product

United States

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